6-phenylpyrimidin-4-ol
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Overview
Description
6-Phenylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential in various biological processes and are found in nucleic acids like DNA and RNA. The phenyl group attached to the pyrimidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylpyrimidin-4-ol typically involves the condensation of benzaldehyde with urea or thiourea in the presence of a base. This reaction forms the pyrimidine ring with a phenyl substituent. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using microwave-assisted synthesis or continuous flow reactors. These methods can enhance the yield and purity of the compound while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 6-phenylpyrimidin-4-amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: 6-phenylpyrimidin-4-one.
Reduction: 6-phenylpyrimidin-4-amine.
Substitution: 4-nitro-6-phenylpyrimidine or 4-bromo-6-phenylpyrimidine.
Scientific Research Applications
6-phenylpyrimidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors (M1 mAChR). This modulation enhances the receptor’s response to its endogenous ligand, acetylcholine, by increasing the affinity and efficacy of the ligand-receptor interaction. The pathways involved include extracellular signal-regulated kinases (ERK1/2) phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment .
Comparison with Similar Compounds
6-Methyl-2-phenylpyrimidin-4-ol: This compound has a methyl group instead of a hydroxyl group, which alters its chemical reactivity and biological activity.
4-Methyl-6-phenylpyrimidin-2-amine: This compound has an amine group at the 2-position, which can affect its binding properties and reactivity.
Uniqueness: 6-phenylpyrimidin-4-ol is unique due to its hydroxyl group at the 4-position, which allows for specific interactions in biological systems and provides versatility in chemical reactions. Its structure enables it to participate in various modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
156647-98-2 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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